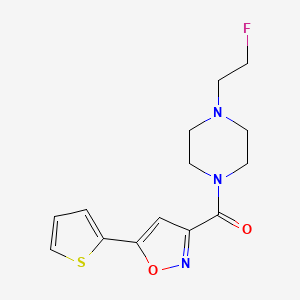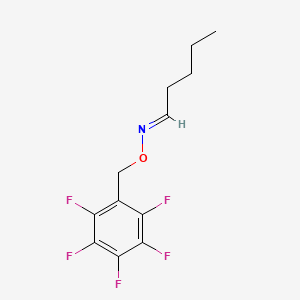
3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride is a high-purity fluorinated compound with a molecular weight of 344.18 g/mol . This compound is known for its unique chemical structure, which includes both trifluoromethyl and tetrafluoroethanesulphonyl groups. These groups contribute to its exceptional chemical properties, making it valuable for advanced research and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride typically involves the use of readily available organic precursors in combination with cesium fluoride as the primary fluorine source . This method facilitates the rapid generation of trifluoromethyl and tetrafluoroethanesulphonyl groups without reliance on perfluoroalkyl precursor reagents . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow chemistry techniques. This approach allows for continuous production, which is more efficient and environmentally friendly compared to traditional batch processes . The use of flow technology also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound is highly reactive in substitution reactions, where the trifluoromethyl or tetrafluoroethanesulphonyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .
Applications De Recherche Scientifique
3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the modulation of various biochemical pathways, enhancing the compound’s efficacy in pharmaceutical applications . The trifluoromethyl and tetrafluoroethanesulphonyl groups contribute to the compound’s unique properties, such as increased lipophilicity and metabolic stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethanesulfonyl fluoride (CF3SO2F): This compound is similar in structure but lacks the phenoxy and tetrafluoroethanesulphonyl groups.
Sulfur hexafluoride (SF6): While not structurally similar, it shares some chemical properties, such as high dielectric strength and chemical stability.
Uniqueness
3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride is unique due to the presence of both trifluoromethyl and tetrafluoroethanesulphonyl groups, which impart distinct chemical and physical properties. These properties make it more versatile and effective in various applications compared to similar compounds .
Propriétés
IUPAC Name |
1,1,2,2-tetrafluoro-2-[3-(trifluoromethyl)phenoxy]ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F8O3S/c10-7(11,12)5-2-1-3-6(4-5)20-8(13,14)9(15,16)21(17,18)19/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNWQBMRESYMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)(F)S(=O)(=O)F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2916707.png)
![3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B2916709.png)


![2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid](/img/structure/B2916713.png)



![3,4,5-triethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2916718.png)

![3-(3,5-dimethylphenyl)-N-(2-methoxyethyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2916721.png)

![1-[(3-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2916727.png)

